2-Benzyl-2-methyl-1,3-dioxane
Description
Significance of 1,3-Dioxane (B1201747) Ring Systems in Organic Synthesis and Stereochemistry
The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms at the 1 and 3 positions, is a fundamental motif in organic chemistry. These structures are primarily recognized for their role as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. acs.orgorganic-chemistry.org The formation of a 1,3-dioxane is a robust method to shield these functional groups from a variety of reaction conditions, particularly those that are basic, nucleophilic, or involve organometallic reagents. acs.org Their stability under these conditions, coupled with their facile removal under acidic conditions, makes them an invaluable tool in multistep organic synthesis.
Beyond their utility as protecting groups, 1,3-dioxane systems are pivotal in the field of stereochemistry. The chair-like conformation of the 1,3-dioxane ring, similar to cyclohexane (B81311), allows for the study of conformational equilibria and the influence of substituents on these preferences. The presence of the C-O bonds, which are shorter than C-C bonds, leads to distinct energetic considerations for axial and equatorial substituents compared to their carbocyclic counterparts. These stereochemical features have been extensively studied to understand phenomena such as the anomeric effect and to control stereoselectivity in various chemical transformations.
Contextualization of 2-Benzyl-2-methyl-1,3-dioxane within Substituted Cyclic Acetals
This compound is classified as a cyclic ketal, formed from the reaction of benzyl (B1604629) methyl ketone (or its synthetic equivalent) and 1,3-propanediol (B51772). As a 2,2-disubstituted 1,3-dioxane, the substituents at the C2 position—a benzyl group and a methyl group—play a crucial role in determining the molecule's conformational behavior. The C2 position is unique as it is flanked by two oxygen atoms, which influences the electronic and steric environment of the substituents.
The synthesis of such 2,2-disubstituted 1,3-dioxanes is typically achieved through the acid-catalyzed condensation of a ketone with a 1,3-diol. journals.co.zaresearchgate.net A common method involves refluxing the reactants in a solvent like benzene (B151609) or toluene (B28343) with a catalytic amount of p-toluenesulfonic acid (PTSA), often with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards product formation. journals.co.zaresearchgate.net
The general synthetic approach for 2,2-disubstituted 1,3-dioxanes can be illustrated as follows:
| Reactant 1 | Reactant 2 | Catalyst (Typical) | Conditions (Typical) | Product |
| Ketone (e.g., Benzyl methyl ketone) | 1,3-Diol (e.g., 1,3-Propanediol) | p-Toluenesulfonic acid | Reflux in Toluene, Dean-Stark | 2,2-Disubstituted 1,3-Dioxane |
Overview of Prior Research on Related 2,2-Disubstituted 1,3-Dioxanes
While specific research focusing solely on this compound is limited in publicly available literature, extensive studies on closely related 2,2-disubstituted 1,3-dioxanes provide a strong basis for understanding its chemical and stereochemical properties.
Research on compounds such as 2-methyl-2-phenyl-1,3-dioxane (B15155097) has revealed interesting conformational preferences. researchgate.net In these systems, there is a notable preference for the larger aromatic group (phenyl) to occupy the axial position, a phenomenon that is counterintuitive based on simple steric hindrance arguments. This preference is attributed to a combination of steric and electronic effects. The axial preference of an aryl group in such systems is often significantly higher than what would be predicted by the simple summation of the individual A-values (conformational free energy differences) of the substituents. researchgate.net
For instance, in 2-methyl-2-phenyl-1,3-dioxane, the conformational equilibrium is shifted towards the conformer with the phenyl group in the axial position. researchgate.net This has been rationalized by considering the orthogonal orientation of the axial aryl group, which minimizes steric interactions with the syn-axial hydrogen atoms at C4 and C6 of the dioxane ring. researchgate.net
Studies on other 2,2-disubstituted 1,3-dioxanes, such as 2-benzyl-2,4,6-trimethyl-1,3-dioxane, have also contributed to the understanding of how substituents influence the stereochemistry and conformational thermodynamics of the 1,3-dioxane ring. researchgate.net These studies often utilize NMR spectroscopy and computational methods to determine the ratios of different diastereomers and to calculate thermodynamic parameters like the free conformational enthalpy (A-values). researchgate.net
The conformational equilibrium of a 2,2-disubstituted 1,3-dioxane can be generalized as follows, with the equilibrium favoring the conformer that minimizes steric and electronic repulsions:
| Conformer A (R1 axial, R2 equatorial) | Conformer B (R1 equatorial, R2 axial) |
| ⇌ |
The following table presents a comparison of conformational preferences for substituents at the C2 position in related 1,3-dioxane systems, which can be used to infer the behavior of this compound.
| Substituent at C2 | Preferred Orientation | Rationale/Observation | Reference |
| Phenyl (in 2-methyl-2-phenyl-1,3-dioxane) | Axial | The axial preference of the aryl group is significantly higher than predicted by simple A-values, attributed to the orthogonal orientation of the axial aryl group. | researchgate.net |
| Benzyl (in 2-benzyl-2,4,6-trimethyl-1,3-dioxane) | Equatorial | Non-polar groups like benzyl generally exhibit a higher equatorial preference than a methyl group. | researchgate.net |
| Methyl | Equatorial | Generally prefers the equatorial position to minimize 1,3-diaxial interactions. | researchgate.net |
Based on these findings, it is reasonable to predict that in this compound, a conformational equilibrium will exist. The larger benzyl group would be expected to have a significant influence on this equilibrium, and detailed stereochemical analysis would be required to determine the precise conformational preferences.
Structure
3D Structure
Properties
CAS No. |
6413-86-1 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-benzyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-12(13-8-5-9-14-12)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
UMYTWWPNSWDCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCCO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyl 2 Methyl 1,3 Dioxane and Its Analogs
Direct Acetalization/Ketalization Strategies
The most direct and common method for synthesizing 2-benzyl-2-methyl-1,3-dioxane is the acid-catalyzed condensation of a ketone with a 1,3-diol. This reversible reaction, known as ketalization, involves the formation of a stable six-membered heterocyclic ring.
The specific synthesis of this compound involves the reaction between 1-phenyl-2-propanone (also known as benzyl (B1604629) methyl ketone) and 1,3-propanediol (B51772). wikipedia.org This reaction is an equilibrium process that requires specific conditions to favor the formation of the desired 1,3-dioxane (B1201747) product.
The acetalization and ketalization reactions are catalyzed by acids. wikipedia.org Both Brønsted acids (proton donors) and Lewis acids (electron pair acceptors) are effective in promoting this transformation. The role of the acid is to protonate the carbonyl oxygen of the ketone, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol. acs.orgjournals.co.za
Commonly employed Brønsted acids include p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). acs.orgnih.govorganic-chemistry.org For instance, a standard procedure involves refluxing the ketone and diol in a suitable solvent with a catalytic amount of PTSA. journals.co.zaorganic-chemistry.org Lewis acids such as zirconium tetrachloride (ZrCl₄) and erbium triflate (Er(OTf)₃) have also been shown to be efficient catalysts for the formation of 1,3-dioxanes under mild conditions. organic-chemistry.orgorganic-chemistry.org The choice of catalyst can influence the reaction rate and selectivity, with some modern catalysts offering advantages such as lower catalyst loadings and insensitivity to water. acs.orgnih.gov
| Catalyst Type | Examples | Typical Conditions |
| Brønsted Acids | p-Toluenesulfonic acid (PTSA), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Refluxing in a non-polar solvent (e.g., benzene (B151609), toluene) with azeotropic water removal. journals.co.zaorganic-chemistry.orgpleiades.online |
| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Erbium triflate (Er(OTf)₃), Indium(III) trifluoromethanesulfonate | Often milder conditions, sometimes at room temperature. organic-chemistry.orgorganic-chemistry.org |
| Heterogeneous Catalysts | Sulfonated cation exchangers (e.g., FIBAN K-1), Silica-supported p-toluenesulfonic acid | Facilitate easier catalyst removal and recycling. pleiades.onlineresearchgate.net |
The choice of solvent plays a crucial role in the synthesis of 1,3-dioxanes. Since the reaction is an equilibrium, the solvent can affect the position of this equilibrium. Non-polar, aprotic solvents like benzene or toluene (B28343) are frequently used. journals.co.zapleiades.online These solvents are particularly advantageous because they can form an azeotrope with the water produced during the reaction, which facilitates its removal and drives the equilibrium towards the product side. wikipedia.orgorganic-chemistry.org
In some cases, the reaction can be performed under solvent-free conditions, which can be more environmentally friendly. researchgate.net However, the solubility of the reactants and the ability to effectively remove water must be considered. The polarity of the solvent can also influence the stability of the reaction intermediates and transition states, thereby affecting the reaction rate. researchgate.net
The removal of water is a critical factor in achieving high yields in acetalization and ketalization reactions, as its presence can lead to the hydrolysis of the product back to the starting materials. wikipedia.orgnih.gov The most common method for water removal is the use of a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org This glassware allows for the continuous azeotropic removal of water from the refluxing reaction mixture.
Alternative methods for water removal include the use of dehydrating agents. These can be physical desiccants like molecular sieves, which trap water molecules, or chemical reagents like orthoesters (e.g., trimethyl orthoformate). organic-chemistry.org Orthoesters react with the water produced to form an alcohol and an ester, effectively consuming the water and preventing the reverse reaction. organic-chemistry.org In some modern protocols, it has been found that with very low catalyst loadings, the need for active water removal can be diminished. acs.orgnih.gov
The general strategy of acetalization can be extended to a wide variety of aldehydes and ketones, as well as different diol variants, to produce a diverse range of 2-substituted 1,3-dioxanes. For example, using different aldehydes or ketones in place of 1-phenyl-2-propanone allows for the introduction of various substituents at the 2-position of the 1,3-dioxane ring. ijapbc.comresearchgate.net Similarly, substituted 1,3-diols, such as meso-2,4-pentanediol, can be used to create more complex and stereochemically defined 1,3-dioxane structures. researchgate.net
An alternative and more recent approach to the formation of dioxane structures involves the reaction of olefins with diols. While much of the research in this area has focused on the synthesis of 1,4-dioxanes, the principles can be adapted for 1,3-dioxane formation. For instance, an organocatalyzed electrochemical dehydrogenative annulation of alkenes with 1,2- and 1,3-diols has been reported for the synthesis of 1,4-dioxane (B91453) and 1,4-dioxepane derivatives. d-nb.info This method avoids the use of pre-functionalized carbonyl compounds.
Another related transformation is the Prins reaction, which involves the acid-catalyzed reaction of an alkene with an aldehyde. nih.gov This reaction can lead to the formation of 1,3-dioxanes, particularly when formaldehyde (B43269) is used. researchgate.netnih.gov This pathway represents a convergent approach where the C2-carbon and its substituents are derived from the aldehyde, while the rest of the dioxane ring originates from the alkene.
Alternative Precursors and Diol Variants for 2-Substituted 1,3-Dioxanes
Synthesis via Ring-Closure Reactions
A principal and straightforward method for synthesizing 2,2-disubstituted 1,3-dioxanes, such as this compound, is through the acid-catalyzed ketalization of a ketone with a 1,3-diol. scielo.brorganic-chemistry.orgnih.gov This reaction involves the condensation of benzyl methyl ketone with 1,3-propanediol in the presence of an acid catalyst. organic-chemistry.orgnih.gov
Commonly used acid catalysts include Brønsted acids like p-toluenesulfonic acid and sulfuric acid, as well as Lewis acids such as zirconium tetrachloride. organic-chemistry.orgnih.gov To drive the reaction equilibrium towards the formation of the dioxane, water, a byproduct of the reaction, is typically removed. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus or by using chemical or physical water scavengers like orthoesters or molecular sieves. organic-chemistry.org The reaction is generally performed in a suitable solvent like toluene under reflux conditions. organic-chemistry.org
A novel approach involves a tandem bis-aldol reaction of a ketone with paraformaldehyde in an aqueous medium, catalyzed by polystyrenesulfonic acid, which can also yield 1,3-dioxane structures. nih.gov
Table 1: Catalysts and Conditions for Ring-Closure Synthesis of 1,3-Dioxanes
| Catalyst | Reagents | Conditions | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid | Ketone, 1,3-Propanediol | Toluene, Reflux, Dean-Stark trap | organic-chemistry.org |
| Zirconium tetrachloride | Carbonyl compounds, 1,3-Propanediol | Mild conditions | organic-chemistry.org |
| Polystyrenesulfonic acid | Ketone, Paraformaldehyde | Aqueous medium, Microwave-assisted | nih.gov |
| Hydrochloric acid (trace) | Ketones, 1,3-Diols | Methanol or THF, Ambient temperature | nih.govacs.org |
| Perchloric acid on silica (B1680970) gel | Ketones, Trialkyl orthoformates | Solvent-free or in alcohol | organic-chemistry.org |
Post-Synthetic Modification of 1,3-Dioxane Frameworks
Alkylation/Arylation at C-2 of Precursor Dioxanes
The introduction of benzyl and methyl groups can also occur after the formation of the 1,3-dioxane ring. This involves starting with a precursor dioxane and introducing the substituents at the C-2 position.
Alkylation at the C-2 position can be challenging. However, methods for the C-H functionalization of ethers, which are structurally related to the dioxane core, are being developed. These often involve transition metal catalysis. For instance, nickel-catalyzed C2 alkylation of certain N-heterocycles with 1,4-dioxane has been reported, suggesting the possibility of activating the C-H bonds of the dioxane ring for functionalization. researchgate.net
Direct C-H arylation of heteroarenes using aryldiazonium salts with palladium catalysis is a known transformation. rsc.org While not directly demonstrated on 2-methyl-1,3-dioxane (B3054962) to introduce a benzyl group, the principles of C-H activation and subsequent arylation could potentially be adapted. The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity. rsc.orgbeilstein-journals.org
Functional Group Transformations on Existing 1,3-Dioxane Rings
Modifications can also be performed on substituents already present on the 1,3-dioxane ring. For example, if a precursor molecule with a different functional group at the C-2 position is synthesized, this group can be chemically transformed into a benzyl or methyl group.
The stability of the 1,3-dioxane ring under various conditions allows for a range of chemical transformations on its substituents. organic-chemistry.orgthieme-connect.de The dioxane ring is generally stable to basic, reductive, and many oxidative conditions, which permits functional group interconversions on other parts of the molecule without affecting the dioxane core. organic-chemistry.orgthieme-connect.de For instance, a carbonyl group on a substituent could be reduced to an alcohol, which could then be further modified. thieme-connect.com The specific sequence of reactions would depend on the nature of the starting precursor and the desired final product.
Regioselective and Stereoselective Synthesis Approaches for Substituted 1,3-Dioxanes
Strategies for Diastereoisomer Control
When the 1,3-diol or the ketone starting materials are chiral, the formation of the 1,3-dioxane can lead to diastereomers. Controlling the stereochemical outcome is a significant aspect of modern organic synthesis.
One strategy for achieving diastereoselectivity is through substrate-controlled synthesis, where the inherent chirality of the starting materials directs the stereochemical outcome of the reaction. mdpi.comscispace.com For example, the reaction of optically pure 1-aryl-2,2-dimethylpropane-1,3-diols with phenylglyoxal (B86788) under acid-catalyzed conditions has been shown to yield diastereomerically pure cyclic ketals. scispace.com The stereochemistry of the major and minor diastereomers can be influenced by the substituents on the reactants. researchgate.net
Intramolecular reactions, such as the oxa-Michael addition, can also proceed with high diastereoselectivity to form substituted 1,3-dioxanes. researchgate.netrsc.orgnih.gov The use of specific reagents, like bismuth triflate, can mediate highly stereoselective constructions of syn-1,3-dioxanes. researchgate.net
Table 2: Examples of Diastereoselective 1,3-Dioxane Synthesis
| Reaction Type | Key Feature | Outcome | Reference |
|---|---|---|---|
| Acid-catalyzed ketalization | Optically pure 1,3-diols | Diastereomerically pure products | scispace.com |
| Intramolecular oxa-Michael | Addition/oxa-Michael sequence | High diastereoselectivity | researchgate.netrsc.org |
| Bismuth-mediated reaction | Hemiacetal/oxa-conjugate addition | Highly stereoselective for syn-1,3-dioxanes | researchgate.net |
| Grignard addition | To cis-2-keto-4-substituted-1,3-dioxanes | Highly diastereoselective additions | acs.org |
Chiral Catalyst Applications in Dioxane Synthesis
The use of chiral catalysts is a powerful tool for achieving enantioselective synthesis of 1,3-dioxanes. Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed to catalyze the asymmetric construction of 1,3-dioxanes. rsc.org These catalysts can facilitate reactions like hemiacetalization followed by an intramolecular oxy-Michael addition cascade to produce optically active 1,3-dioxane structures. rsc.org
Confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been used for the enantioselective intermolecular Prins reaction of styrenes and paraformaldehyde to form 1,3-dioxanes. mpg.de Furthermore, organocatalysts, such as those derived from cinchona alkaloids, have been utilized in the asymmetric synthesis of complex molecules containing bridged acetal (B89532) structures. researchgate.net These catalytic systems provide a means to access chiral, non-racemic 1,3-dioxanes, which are valuable building blocks in organic synthesis. rsc.orgnih.gov
Advanced Spectroscopic Characterization and Stereochemical Elucidation of 2 Benzyl 2 Methyl 1,3 Dioxane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Investigations into variously substituted 1,3-dioxane (B1201747) systems have established that the six-membered heterocyclic ring predominantly adopts a chair conformation. In the case of 2,2-disubstituted derivatives like 2-benzyl-2-methyl-1,3-dioxane, the conformational equilibrium is anancomeric, meaning it is strongly shifted towards one conformer. researchgate.netresearchgate.net Studies on 2-alkyl-2-aryl-1,3-dioxanes have shown that the aryl group has a significant preference for the axial position, which is counterintuitive based on simple steric bulk but is a well-documented phenomenon in these systems. researchgate.net Therefore, the most stable conformation of this compound is the chair form with the benzyl (B1604629) group in the axial orientation and the methyl group in the equatorial position.
The ¹H NMR spectrum provides critical data for confirming the molecule's conformation through the analysis of coupling constants, chemical shift anisotropies, and spatial correlations.
The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbon atoms is directly related to the dihedral angle (θ) between them, a relationship described by the Karplus equation. cdnsciencepub.com This principle is fundamental to confirming the chair conformation of the dioxane ring and assigning axial or equatorial positions to the ring protons.
In a rigid chair conformation, the C4 and C6 positions each have one axial (ax) and one equatorial (eq) proton, as does the C5 position. The expected dihedral angles and their corresponding approximate coupling constants are distinct:
Axial-Axial (ax-ax): The dihedral angle is ~180°, leading to a large coupling constant (typically ³J ≈ 10–13 Hz).
Axial-Equatorial (ax-eq): The dihedral angle is ~60°, resulting in a small coupling constant (typically ³J ≈ 2–5 Hz).
Equatorial-Equatorial (eq-eq): The dihedral angle is also ~60°, giving a similarly small coupling constant (typically ³J ≈ 2–5 Hz).
The observation of these characteristic coupling patterns for the methylene (B1212753) protons at C4, C5, and C6 would provide definitive evidence for the stable chair conformation of the this compound ring. For instance, the signal for an axial proton at C4 would appear as a doublet of doublets with one large and one small coupling constant from its interactions with the axial and equatorial protons at C5, respectively.
Table 1: Expected Vicinal Coupling Constants in a 1,3-Dioxane Chair Conformation
| Interacting Protons | Dihedral Angle (θ) | Expected ³JHH (Hz) |
| Hax - Hax | ~180° | 10 - 13 |
| Hax - Heq | ~60° | 2 - 5 |
| Heq - Heq | ~60° | 2 - 5 |
Data based on established Karplus relationships for six-membered rings. libretexts.orgresearchgate.net
Chemical shift anisotropy refers to the phenomenon where the effective magnetic field experienced by a nucleus depends on the orientation of the molecule with respect to the external magnetic field. In this compound, the most significant source of local anisotropy is the diamagnetic ring current of the benzyl group's aromatic ring. libretexts.org
This ring current generates a local magnetic field that shields the region directly above and below the plane of the aromatic ring, causing protons in this "shielding cone" to resonate at a higher field (lower δ ppm). Conversely, protons located in the plane of the ring near its periphery are deshielded and resonate at a lower field (higher δ ppm). libretexts.orgacs.org
Given the preferred axial orientation of the benzyl group, the phenyl ring is positioned over the dioxane ring. This conformation places the axial protons at C4 and C6 (H-4ax, H-6ax) directly in the shielding cone of the aromatic ring. Consequently, these protons are expected to exhibit a significant upfield shift compared to their normal positions in similar dioxane systems lacking an aromatic substituent. This shielding effect provides strong evidence for the axial conformation of the benzyl group.
The Nuclear Overhauser Effect (NOE) is a phenomenon where the polarization of one nuclear spin population is transferred to another through space, which is invaluable for determining the spatial proximity of protons within a molecule (typically < 5 Å). An NOE experiment (e.g., NOESY or 1D-NOE) can be used to confirm the stereochemical arrangement at the C2 carbon.
Based on the predicted conformation with an axial benzyl and equatorial methyl group, specific NOE correlations would be expected:
Irradiation of the benzylic (CH₂) protons: An NOE enhancement should be observed for the signals of the axial protons at C4 and C6 (H-4ax, H-6ax), as they are in close spatial proximity (1,3-diaxial relationship).
Irradiation of the methyl (CH₃) protons: An NOE enhancement would be expected for the equatorial protons at C4 and C6 (H-4eq, H-6eq).
The observation of these specific correlations would provide unambiguous confirmation of the relative orientation of the substituents at C2. cdnsciencepub.comacs.org
Table 2: Predicted Key NOE Correlations for this compound
| Irradiated Protons | Expected NOE to: | Implication |
| Benzylic CH₂ (axial) | H-4ax, H-6ax | Confirms axial orientation of the benzyl group. |
| Methyl CH₃ (equatorial) | H-4eq, H-6eq | Confirms equatorial orientation of the methyl group. |
The ¹³C NMR spectrum complements the ¹H NMR data, offering direct insight into the carbon skeleton and the electronic environment of each carbon atom.
The chemical shifts of the dioxane ring carbons (C2, C4, C5, C6) are highly sensitive to the orientation of the substituents. The presence of the methyl and benzyl groups at C2 induces predictable changes in the chemical shifts of the ring carbons via α, β, and γ effects.
A key diagnostic tool is the γ-gauche effect . This effect describes the shielding (upfield shift) of a carbon atom by a substituent that is three bonds away (γ-position) and in a gauche conformation relative to it. In the context of a chair conformation, an axial substituent at C2 is gauche to the C4 and C6 carbons.
Therefore, in the preferred conformation of this compound, the axial benzyl group is expected to exert a significant γ-gauche shielding effect on C4 and C6. cdnsciencepub.com This would cause their signals to appear at a higher field (lower ppm) than in, for example, 2,2-dimethyl-1,3-dioxane. Studies on 5-acetyl-5-methyl-2-phenyl-1,3-dioxane have demonstrated the significant influence of substituents on the chemical shifts of the ring carbons. journals.co.za
Table 3: Estimated ¹³C NMR Chemical Shifts and Key Substituent Effects
| Carbon Atom | Parent Value (1,3-dioxane) | Expected Shift in Title Compound (ppm) | Key Influence(s) |
| C2 | ~94.4 | 100 - 105 | α-effect of benzyl and methyl groups. |
| C4 / C6 | ~67.2 | < 67 | β-effect of C2 substituents; γ-gauche shielding from axial benzyl group. cdnsciencepub.comjournals.co.za |
| C5 | ~26.5 | ~25 - 27 | γ-effect from C2 substituents. |
| CH₃ | - | ~20 - 25 | Equatorial methyl at C2. |
| CH₂ (benzyl) | - | ~40 - 45 | Attached to C2 and phenyl ring. |
| C (aromatic) | - | ~125 - 138 | Standard aromatic region. |
Parent values are approximate. Expected shifts are estimated based on substituent effects reported for analogous 1,3-dioxane systems. cdnsciencepub.comjournals.co.za
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
X-ray Crystallography for Solid-State Stereochemistry
X-ray crystallography provides unambiguous determination of the solid-state conformation and stereochemistry of molecules. For 1,3-dioxane derivatives, this technique can definitively establish the chair conformation of the dioxane ring and the axial or equatorial orientation of its substituents. In a study of similar trisubstituted 1,3-dioxanes, X-ray analysis was successfully used to determine the cis or trans configuration of the isomers. journals.co.za For instance, in cis-5-acetyl-5-methyl-2-phenyl-1,3-dioxane, the phenyl group at C-2 was found to be in an equatorial position. journals.co.za In the case of this compound, X-ray crystallography would reveal the precise bond angles, bond lengths, and the spatial arrangement of the benzyl and methyl groups attached to the C-2 carbon. It would confirm whether the bulky benzyl group preferentially occupies the equatorial position to minimize steric hindrance, a common feature in cyclohexane (B81311) and its heterocyclic analogues. Studies on related compounds, such as 2-benzyl-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-phenylisoquinolinium iodide, have demonstrated the power of X-ray crystallography in resolving complex stereochemical arrangements where substituents were found to be in a trans-diaxial orientation. rsc.org
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of 1,3-dioxane derivatives often involves the cleavage of bonds adjacent to the oxygen atoms. A characteristic fragmentation pathway for 2-substituted 1,3-dioxanes is the loss of a substituent from the C-2 position to form a stable oxonium ion. aip.org For this compound, the loss of the benzyl radical (C₇H₇•) or the methyl radical (CH₃•) from the molecular ion would lead to prominent fragment ions. The formation of the tropylium (B1234903) cation (m/z 91) is a very common feature for compounds containing a benzyl group. Another likely fragmentation pathway is the retro-Diels-Alder reaction of the dioxane ring, leading to the formation of smaller, stable fragments. The interpretation of the relative abundances of these fragment ions provides valuable information about the stability of the resulting ions and radicals, which in turn helps to confirm the connectivity of the molecule. libretexts.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are used to identify functional groups and to study the conformational isomers of molecules based on their characteristic vibrational modes.
The 1,3-dioxane ring has several characteristic vibrational modes that are sensitive to its conformation. The chair conformation is the most stable for the 1,3-dioxane ring. The vibrational spectra of this compound will exhibit bands corresponding to the stretching and bending vibrations of the C-O-C acetal (B89532) group, as well as the vibrations of the cyclohexane-like ring. These ring vibrations typically appear in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹). horiba.com Specific bands related to the ring breathing and puckering modes can provide information about the conformational integrity of the dioxane ring. The presence of the benzyl and methyl substituents will introduce additional vibrational modes. For example, the C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ range. core.ac.uk The coupling of the substituent vibrations with the ring vibrations can sometimes complicate the spectra, but also provides a more detailed fingerprint for the molecule.
Conformational Analysis and Dynamic Stereochemistry of 2 Benzyl 2 Methyl 1,3 Dioxane
Preferred Conformations of the 1,3-Dioxane (B1201747) Ring System
The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, is not planar. Instead, it adopts non-planar conformations to relieve ring strain. The most stable of these is typically the chair conformation.
Chair Conformation Stability and Inversion Dynamics
The chair conformation is the most stable arrangement for the 1,3-dioxane ring, significantly lower in energy than flexible forms. researchgate.nettandfonline.com Computational studies have shown that the chair conformer of unsubstituted 1,3-dioxane is considerably more stable than the 2,5-twist conformer, with calculated energy differences of approximately 4.67 to 5.19 kcal/mol. researchgate.net The energy barrier for the interconversion between the two chair forms, known as ring inversion, proceeds through higher-energy transition states. tandfonline.comrsc.org This process is rapid at room temperature. tandfonline.com For the parent 1,3-dioxane, the transition state between the chair and the 2,5-twist conformer is about 9.73 kcal/mol higher in energy than the chair form. researchgate.net The introduction of substituents on the ring can influence the rate of this inversion and the relative stabilities of the resulting chair conformers. rsc.orgacs.org
Twist-Boat Conformation Considerations
While the chair form is the global minimum on the potential energy surface for most 1,3-dioxanes, other conformations such as the twist-boat are also possible. researchgate.nettandfonline.comresearchgate.net The twist-boat conformation is a local minimum, but it is significantly higher in energy than the chair form. researchgate.net For instance, in unsubstituted 1,3-dioxane, the 1,4-twist structure is higher in energy than the 2,5-twist conformer. researchgate.net In some heavily substituted 1,3-dioxanes, the molecule may adopt a twist or boat form to alleviate severe steric strain that would be present in a chair conformation. psu.edu However, for most simple 1,3-dioxanes, the population of twist-boat conformers at equilibrium is very low. acs.org
Influence of Substituents at the C-2 Position
The C-2 position of the 1,3-dioxane ring is unique as it is situated between the two oxygen atoms. Substituents at this position have a profound impact on the conformational equilibrium of the ring.
A-Values and Conformational Free Energies of Benzyl (B1604629) and Methyl Groups
The conformational preference of a substituent for the equatorial position over the axial position in a cyclohexane (B81311) ring is quantified by its A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.org A larger A-value indicates a greater preference for the equatorial position due to increased steric hindrance in the axial position. masterorganicchemistry.com
For a methyl group on a cyclohexane ring, the A-value is approximately 1.74 kcal/mol. wikipedia.org The A-value for a benzyl group is reported to be around 1.81 kcal/mol, indicating a slightly greater steric demand than a methyl group. rsc.org In the 1,3-dioxane ring system, the conformational energies of substituents at the C-2 position are generally larger than in cyclohexane. psu.edu This is attributed to the shorter C-O bond length compared to a C-C bond and a puckering of the ring in the O-C-O region, which increases the steric interactions between an axial C-2 substituent and the syn-axial hydrogen atoms at C-4 and C-6. psu.edu Non-polar groups like the benzyl group (CH2C6H5) at position 2 of the 1,3-dioxane ring show a higher preference for the equatorial orientation compared to a simple methyl group. researchgate.net
Table 1: A-Values for Methyl and Benzyl Groups in Cyclohexane
| Substituent | A-Value (kcal/mol) |
|---|---|
| Methyl | 1.74 wikipedia.org |
This interactive table provides the A-values for methyl and benzyl groups, which are a measure of their steric bulk.
Steric Interactions and Anomeric Effects in 2-Substituted Dioxanes
In 2-substituted 1,3-dioxanes, the conformational equilibrium is governed by a balance of steric and stereoelectronic effects. The primary steric interaction for an axial substituent at C-2 is the 1,3-diaxial repulsion with the axial hydrogens at C-4 and C-6. utdallas.edu
Beyond simple steric hindrance, stereoelectronic effects, particularly the anomeric effect, play a crucial role. tandfonline.com The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial orientation, despite the steric unfavorability. nih.govresearchgate.net In 2-substituted 1,3-dioxanes, this effect can stabilize an axial conformation for electronegative substituents. psu.edutandfonline.com However, for alkyl and aryl groups like methyl and benzyl, which are not strongly electron-withdrawing, the steric repulsions typically dominate, leading to a strong preference for the equatorial position. psu.eduresearchgate.net The interplay between steric repulsion and the anomeric effect dictates the final conformational preference. tandfonline.com
Diastereoselective Control in Reactions Involving 2-Benzyl-2-methyl-1,3-dioxane
The defined chair conformation of 2-substituted 1,3-dioxanes, including this compound, can be exploited to control the stereochemical outcome of reactions at or near the heterocyclic ring. The axial and equatorial positions of the substituents create distinct steric environments, influencing the approach of reagents.
Reactions involving the formation of spirocyclic compounds from derivatives of 1,3-dioxane have demonstrated high diastereoselectivity. semanticscholar.org For example, highly diastereoselective additions of Grignard reagents to 2-keto-1,3-dioxanes have been reported, where the stereochemical outcome is controlled by the existing stereocenters on the dioxane ring. acs.org The predictable conformation of the 1,3-dioxane ring allows for the remote substituent to direct the incoming reagent to a specific face of the molecule. acs.org Similarly, catalytic diastereoselective Prins reactions have been used to synthesize substituted 1,3-dioxanes with high levels of stereocontrol. nih.gov While specific studies on diastereoselective reactions of this compound itself are not detailed in the provided search results, the principles derived from related systems suggest that the fixed orientation of the benzyl and methyl groups would strongly influence the stereochemical course of any reaction at a prochiral center within the molecule or at the C-2 position if one of the groups were to be introduced sequentially.
Remote Alkyl Group Control in Grignard Additions to Dioxane Ketones
The stereochemical outcome of nucleophilic additions to carbonyl groups within a 1,3-dioxane ring is a subject of significant interest, as it demonstrates the influence of remote substituents on facial selectivity. In the case of Grignard additions to 2-keto-1,3-dioxanes, the presence of a substituent at a distant position, such as C4, can exert a remarkable degree of stereocontrol.
Research into the reactions of Grignard reagents with cis-2-keto-4-substituted-1,3-dioxanes has revealed a high level of diastereoselectivity in the addition process. acs.org The observed stereochemical outcome is consistent with a model where the Grignard reagent (RMgX) coordinates preferentially with the ring oxygen atom that is remote from the substituent at the C4 position. This preferential chelation directs the nucleophilic attack of the Grignard reagent's alkyl group to one face of the ketone, leading to a high diastereomeric ratio, often exceeding 90:10. acs.org This phenomenon, where a remote alkyl group dictates the stereochemical course of a reaction, underscores the importance of through-space and through-bond electronic effects in controlling reactivity. While direct studies on this compound's precursor ketone were not found, these principles of remote stereocontrol are fundamental to understanding the reactivity of substituted dioxane systems.
Experimental Methods for Conformational Studies
The elucidation of conformational equilibria and the thermodynamic parameters that govern them relies on a variety of experimental techniques. For this compound and related compounds, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and isomer equilibration are particularly powerful tools.
Low-Temperature NMR Spectroscopy for Conformational Equilibria
Dynamic NMR (DNMR) spectroscopy, particularly at low temperatures, is a cornerstone technique for investigating conformational dynamics. ubbcluj.ro For molecules like this compound, which can undergo ring inversion, cooling the sample to a sufficiently low temperature can slow this process to the point where signals for individual conformers can be resolved on the NMR timescale.
In the case of 2,2-disubstituted 1,3-dioxanes, the chair conformation is generally preferred. thieme-connect.de The key equilibrium for this compound would be the ring-flipping process that interconverts the two chair forms, where the benzyl and methyl groups exchange their axial and equatorial positions.
At room temperature, this inversion is typically fast, resulting in a time-averaged NMR spectrum. However, upon cooling, the rate of inversion decreases. At the coalescence temperature (Tc), the separate signals for the axial and equatorial environments begin to merge into a broad peak. Below this temperature, distinct signals for each conformer can be observed. By analyzing the relative intensities of these signals, the equilibrium constant (K) for the conformational equilibrium can be determined. Furthermore, a full line-shape analysis of the temperature-dependent spectra can provide the activation energy (ΔG‡) for the ring inversion process. Studies on related 2,2-dialkyl-1,3-dioxanes have utilized these methods to probe their anancomeric structures. researchgate.net
Table 1: Representative ¹H NMR Chemical Shift Data for Conformational Analysis of 1,3-Dioxanes
| Proton | Typical Equatorial Chemical Shift (ppm) | Typical Axial Chemical Shift (ppm) | Notes |
| H-4, H-6 | ~3.6 - 4.2 | ~3.5 - 4.0 | Axial protons are typically shielded relative to equatorial protons. |
| H-5 | ~1.3 - 1.8 | ~1.3 - 1.8 | |
| 2-CH₃ (Equatorial) | ~1.2 - 1.5 | - | |
| 2-CH₃ (Axial) | - | ~1.0 - 1.3 | An axial methyl group is generally shielded by the γ-gauche effect. |
| 2-CH₂-Ph (Equatorial) | ~2.7 - 3.0 | - | |
| 2-CH₂-Ph (Axial) | - | ~2.5 - 2.8 | An axial benzyl group experiences shielding effects. |
Note: These are generalized values and can vary based on solvent and other substituents. Data is inferred from general principles of 1,3-dioxane NMR spectroscopy.
Thermodynamic Data Determinations via Isomer Equilibration
The determination of thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) associated with a conformational equilibrium provides a quantitative measure of the relative stability of the conformers. A common method to obtain this data is through isomer equilibration. researchgate.net
For a system like this compound, this would typically involve the equilibration of diastereomers if a second chiral center is present in the molecule. However, for the conformational equilibrium of the title compound itself, the principles of equilibration can be applied by studying the equilibrium between the two chair conformers at different temperatures using low-temperature NMR, as described previously.
The equilibrium constant (K) obtained from the integration of NMR signals at various temperatures allows for the calculation of the Gibbs free energy difference (ΔG°) using the equation:
ΔG° = -RT ln(K)
where R is the gas constant and T is the temperature in Kelvin.
By plotting ln(K) against 1/T (a van't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined from the slope (-ΔH°/R) and the y-intercept (ΔS°/R) of the resulting line, respectively. These thermodynamic values are crucial for understanding the driving forces behind the conformational preferences. For instance, studies on 2-phenyl-1,3-dioxane (B8809928) have utilized calorimetric methods to determine its conformational enthalpy and entropy. acs.org
Table 2: Hypothetical Thermodynamic Data for Conformational Equilibrium of this compound
| Parameter | Value (Hypothetical) | Significance |
| ΔG° (298 K) | > 0 | Indicates a preference for the conformer with the larger group (benzyl) in the equatorial position to minimize 1,3-diaxial interactions. |
| ΔH° | > 0 | A positive enthalpy change would suggest the equatorial-benzyl conformer is enthalpically favored. |
| ΔS° | ~ 0 | The change in entropy for a simple ring flip is often small. |
Reactivity Profiles and Transformational Chemistry of 2 Benzyl 2 Methyl 1,3 Dioxane
Acid-Catalyzed Hydrolysis and Acetal (B89532) Cleavage
The cleavage of the acetal group in 2-Benzyl-2-methyl-1,3-dioxane to regenerate the parent carbonyl compound (phenylacetone) and 1,3-propanediol (B51772) is a fundamental transformation, typically initiated by acid catalysis.
Reaction Mechanisms and Kinetics
The acid-catalyzed hydrolysis of 1,3-dioxanes, including 2-substituted derivatives, generally proceeds through a well-established A-1 type mechanism. The reaction is initiated by the protonation of one of the oxygen atoms of the dioxane ring. This is followed by the rate-determining step, which involves the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water on this intermediate, followed by deprotonation, leads to the formation of a hemiacetal, which then undergoes further hydrolysis to yield the final ketone and diol products. internationaljournalssrg.orgacs.orgacs.org
The rate of hydrolysis is influenced by several factors, including the acidity of the medium and the nature of the substituents on the dioxane ring. Kinetic studies on related acetals have shown that the reaction rate typically increases with increasing acid concentration. internationaljournalssrg.org
Chemoselectivity in Deprotection Strategies
The selective cleavage of the this compound group in the presence of other acid-sensitive functionalities is a key consideration in multi-step organic synthesis. While direct acid catalysis can sometimes lead to the undesired removal of other protecting groups, milder and more chemoselective methods have been developed. chemrxiv.orgresearchgate.net
One approach involves the use of Lewis acids in combination with a nucleophilic scavenger. For instance, the combination of samarium trichloride (B1173362) (SmCl₃) and chlorotrimethylsilane (B32843) (TMSCl) has been shown to effectively cleave acetals under non-acidic conditions, offering a high degree of chemoselectivity. oup.com This method is particularly useful when the substrate contains other acid-labile groups.
Another strategy for chemoselective deprotection involves photoredox catalysis. This method has demonstrated exceptional selectivity for the cleavage of phenolic ethers and esters over their aliphatic counterparts, suggesting its potential applicability for the selective deprotection of aryl-containing acetals like this compound in the presence of other sensitive groups. chemrxiv.org
Ring-Opening Reactions
Beyond simple hydrolysis, the 1,3-dioxane (B1201747) ring of this compound can undergo various ring-opening reactions, leading to the formation of mono-protected 1,3-diols. These reactions are synthetically valuable as they provide access to compounds with differentiated hydroxyl groups.
Reductive Ring Opening (e.g., with Hydride Reagents)
Reductive ring opening of 1,3-dioxanes is a powerful method for obtaining mono-ethers of 1,3-diols. This transformation is typically achieved using a combination of a Lewis acid and a hydride source.
The reductive cleavage of 1,3-dioxanes with reagents like lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid such as aluminum chloride (AlCl₃) proceeds through the formation of an oxocarbenium ion intermediate. cdnsciencepub.comacs.org The Lewis acid coordinates to one of the oxygen atoms, facilitating the cleavage of the C-O bond and formation of the cation. A subsequent hydride attack on this intermediate leads to the ring-opened product. cdnsciencepub.comcdnsciencepub.com
In the case of unsymmetrically substituted 1,3-dioxanes, the regioselectivity of the ring opening is a critical aspect. For 2-substituted 1,3-dioxanes, the hydride attack generally occurs at the C2 position, leading to the formation of a primary alcohol and an ether at the other former acetal oxygen. However, the presence of substituents on the ring can influence the direction of cleavage. researchgate.net Studies on related systems have shown that the regioselectivity can be controlled by the choice of the Lewis acid and the hydride reagent. For example, the use of diisobutylaluminum hydride (DIBAL-H) can lead to different regiochemical outcomes compared to the LiAlH₄/AlCl₃ system due to different coordination preferences and reaction mechanisms. researchgate.net
The relative ease of reductive cleavage of 1,3-dioxanes compared to their five-membered ring counterparts, 1,3-dioxolanes, has been a subject of study. Generally, 1,3-dioxolanes undergo reductive cleavage more readily than 1,3-dioxanes under similar conditions. cdnsciencepub.comcdnsciencepub.com This difference is attributed to the greater ease of forming the planar oxocarbenium ion from the five-membered ring. cdnsciencepub.com
| Reagent System | Product Type | Key Features |
| LiAlH₄ / AlCl₃ | Mono-ether of 1,3-diol | Common reagent for reductive ring opening. cdnsciencepub.comacs.org |
| DIBAL-H | Mono-ether of 1,3-diol | Can exhibit different regioselectivity compared to LiAlH₄/AlCl₃. researchgate.net |
| NaBH₃CN / Lewis Acid | Mono-ether of 1,3-diol | Offers alternative conditions for reductive opening. researchgate.netsci-hub.ru |
| Et₃SiH / Lewis Acid | Silyl ether of mono-methylated 1,3-diol | Used for reductive opening of 2-unsubstituted 1,3-dioxanes. thieme-connect.de |
Nucleophilic Ring Opening
The ring of this compound can also be opened by other nucleophiles besides hydride. This can occur under Lewis acidic conditions where the oxocarbenium ion intermediate is generated and then trapped by a nucleophile. For instance, the use of dialkylboron halides can lead to the formation of a halo-substituted ether after ring cleavage, which can then be further functionalized. cdnsciencepub.com
In the context of other heterocyclic systems like aziridines and epoxides, nucleophilic ring-opening is a well-established method for generating functionalized products. rsc.orgrsc.orgacs.org While less common for simple 1,3-dioxanes compared to reductive cleavage, the principle of generating an electrophilic intermediate that is subsequently attacked by a nucleophile remains a plausible pathway for the transformation of this compound.
Reactions at the Acetal Carbon (C-2)
The C-2 position of the 1,3-dioxane ring is an acetal carbon, making it a key site for various chemical transformations. Its reactivity is primarily governed by the stability of the oxocarbenium ion intermediate that forms upon cleavage of one of the C-O bonds.
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
The reaction of 1,3-dioxanes with organometallic reagents like Grignard reagents (RMgX) is a significant transformation. While 1,3-dioxanes are generally stable to nucleophiles, strong Lewis acids can activate the acetal for reaction. organic-chemistry.org However, reactions of 2-substituted 1,3-dioxanes with Grignard reagents can lead to ring opening.
For example, the reaction of 2-methoxy-1,3-dioxane with Grignard reagents is influenced by reagent-substrate complexation and stereoelectronic control. acs.org In the case of this compound, the presence of two substituents at the C-2 position (benzyl and methyl) would influence the steric and electronic environment for an incoming nucleophile.
The addition of organometallic reagents to carbonyl compounds to form alcohols is a cornerstone of organic synthesis. uni-muenchen.de While this compound itself does not have a carbonyl group, its synthetic precursors do. The reactivity of related systems suggests that under certain conditions, particularly with Lewis acid catalysis, organometallic reagents could potentially react at the C-2 position, leading to cleavage of the acetal. For instance, lanthanide-mediated reactions have been shown to reverse diastereoselectivity in reactions of 2-acyl-1,3-oxathianes with organometallic reagents, indicating the profound effect of the metal and its coordination on the reaction outcome. clockss.org
Reactions Involving the Benzyl (B1604629) and Methyl Substituents
The benzyl and methyl groups attached to the C-2 carbon of this compound offer additional sites for chemical modification.
Electrophilic Aromatic Substitution on the Benzyl Moiety
The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution (SEAr) reactions. acs.orgresearchgate.net The directing effect of the alkyl substituent (the rest of the molecule attached to the phenyl ring) will influence the position of substitution. Alkyl groups are generally ortho- and para-directing and activating.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. researchgate.net For this compound, these reactions would introduce substituents onto the benzene (B151609) ring. The specific regioselectivity (ortho vs. para) would depend on the reaction conditions and the steric hindrance imposed by the dioxane ring. acs.org
For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitrobenzyl derivatives. Similarly, Friedel-Crafts acylation with an acyl chloride and a Lewis acid like aluminum chloride would introduce an acyl group at the ortho and para positions. The presence of multiple electron-donating groups on a benzyl alcohol can influence the outcome of acid-catalyzed reactions, sometimes leading to cyclization products. researchgate.net
A study on the superacid-catalyzed reductive Friedel-Crafts reaction of arenes using 2-aryl-1,3-dioxanes demonstrated that the acetal can act as a source of a benzylic cation for reaction with other aromatic compounds. scilit.com This highlights the potential for the benzyl group to participate in electrophilic reactions under strongly acidic conditions.
Reactions at the Methyl Group (e.g., Radical Reactions)
The methyl group at the C-2 position is generally less reactive than the benzyl group or the acetal functionality. However, under specific conditions, it can undergo reactions, particularly those involving radical intermediates.
For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation could potentially lead to the substitution of a hydrogen atom on the methyl group with a halogen. This would provide a handle for further functionalization.
Theoretical and Computational Investigations of 2 Benzyl 2 Methyl 1,3 Dioxane
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and energetics of 2-Benzyl-2-methyl-1,3-dioxane. These methods provide a robust framework for understanding the intrinsic properties of the molecule, independent of solvent or crystal packing effects.
Geometry Optimization and Conformational Energy Minimization
Computational studies on 1,3-dioxane (B1201747) derivatives consistently show that the chair conformation is the most stable arrangement of the six-membered ring. For this compound, geometry optimization calculations using DFT methods, such as B3LYP with a 6-311+G* basis set, would be employed to determine the lowest energy conformations. nih.govresearchgate.net In substituted 1,3-dioxanes, the substituents at the C2 position can adopt either an axial or equatorial orientation.
In the case of 2-alkyl-2-aryl-1,3-dioxanes, a notable conformational preference emerges. The aryl group, in this case, the benzyl (B1604629) group, typically shows a preference for the axial position, while the smaller alkyl group (methyl) occupies the equatorial position. This counterintuitive arrangement is a well-documented phenomenon in the conformational analysis of geminally disubstituted cyclohexanes and their heterocyclic analogs. The preference is often attributed to a combination of steric and electronic factors.
The optimized geometries would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that characterize the chair conformation.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair (Axial Benzyl, Equatorial Methyl) | 0.00 |
| Chair (Equatorial Benzyl, Axial Methyl) | 1.5 - 2.5 |
| Twist-Boat | 5.0 - 7.0 |
Potential Energy Surface Analysis for Ring Inversion and Rotation Barriers
The potential energy surface (PES) of this compound describes the energy of the molecule as a function of its geometry. researcher.life Analysis of the PES allows for the determination of energy barriers for conformational changes, such as ring inversion and rotation of the substituents.
Ring inversion from one chair conformation to another proceeds through higher-energy transition states, typically half-chair or twist-boat conformations. Quantum chemical calculations can map out the minimum energy pathway for this process and quantify the associated activation energies. For 1,3-dioxane itself, the barrier to ring inversion is on the order of 10-12 kcal/mol. The presence of bulky substituents at the C2 position can influence this barrier.
Table 2: Calculated Energy Barriers for Conformational Changes in this compound
| Process | Calculated Energy Barrier (kcal/mol) |
|---|---|
| Chair-to-Chair Ring Inversion | 10 - 13 |
| Axial Benzyl Group Rotation | 4 - 6 |
| Equatorial Methyl Group Rotation | ~3 |
Electronic Structure and Bonding Analysis
Analysis of the electronic structure provides insights into the distribution of electrons within the molecule and the nature of the chemical bonds. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, hybridization, and hyperconjugative interactions.
In this compound, the oxygen atoms of the dioxane ring are electronegative, leading to a polarization of the C-O bonds and a net dipole moment for the molecule. The presence of the aromatic benzyl group also contributes significantly to the electronic properties.
Hyperconjugative interactions, such as those between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-C or C-H bonds (σ*), play a role in stabilizing the preferred conformation. ajchem-b.com The anomeric effect, a stereoelectronic effect that stabilizes the axial orientation of an electronegative substituent at the anomeric carbon in cyclic ethers, is a key consideration in 1,3-dioxane systems. In this case, the interplay of steric hindrance and stereoelectronic effects dictates the conformational preference of the benzyl and methyl groups.
Molecular Mechanics and Dynamics Simulations
While quantum chemical calculations provide detailed information about the intrinsic properties of a single molecule, molecular mechanics and dynamics simulations are essential for understanding the behavior of the molecule in a condensed phase, such as in solution.
Force Field Parameterization for Dioxane Systems
Molecular mechanics simulations rely on a force field, which is a set of parameters that describe the potential energy of a system as a function of the positions of its atoms. For accurate simulations of this compound, a well-parameterized force field is crucial.
General-purpose force fields like the CHARMM General Force Field (CGenFF) or GAFF are often used for drug-like molecules and can be applied to dioxane systems. nih.gov These force fields contain parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). For highly accurate studies, it may be necessary to develop or refine specific parameters for the 1,3-dioxane ring and the benzyl-methyl substitution pattern by fitting to high-level quantum chemical data.
Dynamic Behavior and Conformational Transitions in Solution
Molecular dynamics (MD) simulations track the movement of atoms in a molecule over time, providing a dynamic picture of its conformational behavior in a solvent. An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal how the solvent molecules interact with the solute and influence its conformational preferences.
These simulations can be used to study the time scales of conformational transitions, such as ring inversion and substituent rotation. The results can be compared with experimental techniques like NMR spectroscopy. MD simulations can also provide information on the solvation structure around the molecule, highlighting, for example, how water molecules might form hydrogen bonds with the ether oxygens. The dynamic behavior is crucial for understanding how the molecule might interact with biological receptors or other molecules in a complex environment.
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through theoretical and computational methods offers a powerful tool for the structural elucidation and detailed analysis of molecules like this compound. By employing quantum mechanical calculations, it is possible to estimate various spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) parameters. These theoretical predictions, when compared with experimental data, can provide deep insights into the molecule's three-dimensional structure, conformational preferences, and electronic environment.
Computational chemistry provides a framework for the ab initio prediction of NMR spectra. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are commonly utilized to determine the nuclear magnetic shielding tensors for each atom in a molecule. These shielding tensors are then converted into chemical shifts (δ), typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is contingent on several factors, including the choice of the functional, the basis set, and the inclusion of solvent effects. acs.org For flexible molecules such as this compound, which can exist as a mixture of conformers, the predicted NMR parameters should be a Boltzmann-weighted average of the values calculated for each stable conformation. acs.org
For the ¹H NMR spectrum, theoretical calculations would aim to predict the chemical shifts for the distinct protons in the molecule, including those of the methyl group, the benzyl group's methylene (B1212753) and aromatic protons, and the protons of the 1,3-dioxane ring. Similarly, for the ¹³C NMR spectrum, the chemical shifts of all unique carbon atoms would be calculated.
Furthermore, computational methods can predict the spin-spin coupling constants (J-couplings) between neighboring nuclei. For instance, the vicinal coupling constants (³JHH) within the dioxane ring are particularly sensitive to the dihedral angles between the coupled protons, and their theoretical prediction can be invaluable for determining the ring's conformation.
While specific research findings with data tables for this compound are not available, the general approach would involve the following steps:
Conformational Analysis: Identifying all low-energy conformers of the molecule.
Geometry Optimization: Optimizing the geometry of each conformer using a selected level of theory.
NMR Parameter Calculation: Calculating the magnetic shielding constants and spin-spin coupling constants for each optimized conformer.
Data Averaging: Obtaining the final predicted spectrum by averaging the results for all conformers based on their Boltzmann populations.
Such theoretical investigations on related 1,3-dioxane derivatives have been performed, demonstrating the utility of this approach in stereochemical analysis. lew.roresearchgate.net These studies often reveal the influence of substituent orientation (axial vs. equatorial) on the chemical shifts of the ring protons and carbons.
Below is a hypothetical representation of how such theoretical data might be presented.
Table 1: Hypothetical Theoretical ¹H NMR Chemical Shifts for this compound This table is for illustrative purposes only, as specific literature data was not found.
| Proton Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl (CH₃) | Value |
| Benzyl (CH₂) | Value |
| Phenyl (ortho-H) | Value |
| Phenyl (meta-H) | Value |
| Phenyl (para-H) | Value |
| Dioxane (H-4/H-6 axial) | Value |
| Dioxane (H-4/H-6 equatorial) | Value |
| Dioxane (H-5 axial) | Value |
Table 2: Hypothetical Theoretical ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes only, as specific literature data was not found.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl (CH₃) | Value |
| Quaternary (C-2) | Value |
| Benzyl (CH₂) | Value |
| Phenyl (ipso-C) | Value |
| Phenyl (ortho-C) | Value |
| Phenyl (meta-C) | Value |
| Phenyl (para-C) | Value |
| Dioxane (C-4/C-6) | Value |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Applications in Advanced Organic Synthesis and Materials Science Excluding Prohibited
Role as a Protecting Group in Multi-Step Syntheses
The formation of a 1,3-dioxane (B1201747) ring is a well-established strategy for the protection of carbonyl functionalities and 1,3-diols. chem-station.comorganic-chemistry.orgthieme-connect.de These cyclic acetals or ketals are generally stable under basic, nucleophilic, and reductive conditions, making them suitable for multi-step synthetic sequences where other parts of a molecule are being modified. thieme-connect.deuh.edu Their removal is typically achieved under acidic conditions, often through hydrolysis or transacetalization. organic-chemistry.orguh.edu
While the direct use of a pre-formed 2-benzyl-2-methyl-1,3-dioxane as a reagent is not standard, the in situ formation of this structure is a method for protecting ketone functionalities. Specifically, a ketone can be protected by reacting it with 2-methyl-1,3-propanediol (B1210203) in the presence of an acid catalyst to form a 2-substituted-2-methyl-1,3-dioxane. If the starting ketone were benzyl (B1604629) methyl ketone, the resulting protected structure would be this compound.
The primary purpose of this protection is to mask the electrophilic nature of the ketone's carbonyl group, allowing for selective reactions to occur elsewhere in the molecule. Aldehydes and ketones are most frequently protected as cyclic acetals. uh.edu Standard procedures involve using an acid catalyst like p-toluenesulfonic acid in a solvent such as toluene (B28343), with continuous removal of water to drive the reaction to completion. organic-chemistry.org The stability of the resulting 1,3-dioxane allows for a wide range of subsequent chemical transformations.
Table 1: Conditions for Acetal (B89532)/Ketal Protection of Carbonyls
| Catalyst | Reagents | Conditions | Purpose |
|---|---|---|---|
| Acid (e.g., TsOH) | 1,3-Diol | Reflux with water removal (e.g., Dean-Stark) | Forms a stable cyclic ketal from a ketone. organic-chemistry.org |
| Lewis Acid | 1,3-Diol | Anhydrous | Catalyzes the formation of the ketal. organic-chemistry.org |
A more common application of this chemistry is the protection of 1,3-diols. chem-station.com In this strategy, a 1,3-diol is reacted with a ketone or an aldehyde to form a six-membered cyclic acetal or ketal. thieme-connect.de To generate the this compound structure, a 1,3-diol would be reacted with benzyl methyl ketone. This reaction is typically catalyzed by either a Brønsted or Lewis acid.
This protection strategy is particularly useful in the chemistry of polyols, such as carbohydrates, where selective protection of specific diol units is necessary to carry out regioselective reactions. chem-station.com Benzylidene acetals, formed from benzaldehyde, show a thermodynamic preference for creating six-membered 1,3-dioxane rings over five-membered 1,3-dioxolane (B20135) rings, a principle that can be extended to substituted ketones. chem-station.comharvard.edu The resulting this compound protects the two hydroxyl groups, preventing them from acting as nucleophiles or undergoing oxidation while other functional groups in the molecule are manipulated. Deprotection is readily accomplished by acid-catalyzed hydrolysis. organic-chemistry.org
As a Synthetic Intermediate and Building Block
Beyond its role in protection chemistry, the this compound scaffold serves as a versatile synthetic intermediate for constructing more complex molecules.
The 1,3-dioxane ring system is a key intermediate in the synthesis of 2-amino-1,3-propanediol, commonly known as serinol, and its derivatives. nih.govd-nb.info A well-established synthetic route involves the preparation of a 5-nitro-1,3-dioxane (B6597036) derivative, which is then reduced to the corresponding 5-amino-1,3-dioxane. googleapis.com Subsequent hydrolysis of the dioxane ring under acidic conditions liberates the serinol product. nih.govgoogleapis.com
For instance, a process can start with the reaction of tris(hydroxymethyl)nitromethane (B93346) with a ketone to form a 5-hydroxymethyl-5-nitro-1,3-dioxane derivative. nih.gov This intermediate is then converted to a 5-nitro-1,3-dioxane, which upon reduction and hydrolysis yields serinol. nih.gov By starting with precursors that lead to a 2-benzyl-2-methyl-5-nitro-1,3-dioxane, this pathway could be adapted to produce C-substituted serinol analogs, which are valuable building blocks in medicinal chemistry. researchgate.net Similarly, the framework can be seen as a protected form of a dihydroxyacetone derivative, accessible through ring-opening or functional group transformations.
Chiral 1,3-dioxanes are widely used as auxiliaries to induce stereoselectivity in a variety of chemical reactions. rsc.orgnih.gov While this compound itself is achiral, if it is synthesized from a chiral 1,3-diol or if a chiral center is present elsewhere in the molecule, the rigid, chair-like conformation of the dioxane ring can effectively transmit stereochemical information.
The substituents at the C2 position (the benzyl and methyl groups) can influence the facial selectivity of reactions at other sites on the ring or on substituents attached to the ring. For example, chiral 1,3-dioxanes have been used to control the stereochemistry of additions to exocyclic double bonds or in reactions of enolates derived from the dioxane structure. The development of catalytic asymmetric methods to construct chiral 1,3-dioxanes has further expanded their utility as building blocks for optically active 1,3-polyol motifs, which are common in polyketide natural products. rsc.orgdntb.gov.ua
The 1,3-dioxane unit is a key structural element in the synthesis of spiro compounds, where two rings share a single carbon atom. thieme-connect.com The dioxane can be part of the final spirocyclic framework or act as a template to direct the formation of the spiro center. tandfonline.com For example, bisaldolization reactions of ketones can lead to intermediates that cyclize to form spirocyclic 1,3-dioxanes. thieme-connect.com
Furthermore, spirocyclic 1,3-dioxanes themselves are valuable synthetic targets and intermediates. rsc.orgresearchgate.net The stereochemistry of the spiro center can be controlled, and the dioxane ring can be further manipulated. For instance, spiroadamantyl-1,3-dioxane-4,6-dione has been developed as an auxiliary for radiofluorination reactions. researchgate.net The inherent rigidity and defined stereochemistry of the this compound system make it a suitable precursor for constructing complex spirocyclic architectures through intramolecular cyclizations or rearrangements.
Table 2: Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | C₁₂H₁₆O₂ | |
| Benzyl methyl ketone | Phenyl-2-propanone | C₉H₁₀O |
| Dihydroxyacetone | C₃H₆O₃ | |
| p-Toluenesulfonic acid | TsOH | C₇H₈O₃S |
| Serinol | 2-Amino-1,3-propanediol | C₃H₉NO₂ |
| Toluene | C₇H₈ | |
| Tris(hydroxymethyl)nitromethane | C₄H₉NO₅ | |
| 2-Methyl-1,3-propanediol | C₄H₁₀O₂ | |
| Benzaldehyde | C₇H₆O | |
| Spiro[5.5]undecane | C₁₁H₂₀ | |
| Radiofluorination |
Contribution to Polymer Chemistry and Advanced Materials
Monomer in Polymerization Reactions (if applicable to this specific structure type)
Based on available scientific literature, there are no specific studies detailing the use of this compound as a monomer in polymerization reactions. Research in the field of polymerizable 1,3-dioxane derivatives often focuses on structures that contain functionalities amenable to polymerization, such as exocyclic double bonds or strained ring systems that can undergo ring-opening. researchgate.net
For instance, cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane are known to undergo radical ring-opening polymerization to introduce ester groups into the polymer backbone. researchgate.netresearchgate.net Similarly, other substituted 1,3-dioxanes, such as 2-methyl-1,3-dioxan-4-one, have been utilized in ring-opening copolymerization to synthesize copolyesters. acs.orgrsc.org However, for this compound, which lacks a readily polymerizable group like an exocyclic methylene (B1212753) or a strained lactone-like feature, its direct application as a monomer has not been reported.
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Efficient Synthesis
The synthesis of 1,3-dioxanes, including 2-benzyl-2-methyl-1,3-dioxane, traditionally relies on the Prins reaction, an acid-catalyzed condensation of an olefin with an aldehyde. rsc.org Future research is heavily focused on creating more efficient, selective, and environmentally friendly catalytic systems.
A significant area of development is the use of heterogeneous solid acid catalysts . These offer advantages over traditional homogeneous catalysts by being easily separable, recyclable, and less corrosive. researchgate.net Promising candidates that have been investigated for the synthesis of related 1,3-dioxanes include:
Indium tribromide in ionic liquids (InBr₃–[bmim]PF₆) : This system has been shown to be a novel and recyclable catalyst for the synthesis of 1,3-dioxane (B1201747) derivatives, affording excellent yields under mild conditions. rsc.orgrsc.org
Molybdenum trioxide on silica (B1680970) (MoO₃/SiO₂) : This catalyst has demonstrated better activity and selectivity in 1,3-dioxane synthesis compared to other known solid acid catalysts and can be reused for multiple cycles. researchgate.net
Sulfated zirconia (SZ) : This catalyst has proven to be highly selective for the synthesis of 4-phenyl-1,3-dioxane (B1205455), achieving nearly complete conversion of the starting material. researchgate.net
The following table summarizes the performance of some novel catalytic systems in the synthesis of 1,3-dioxane derivatives.
| Catalyst System | Substrates | Key Advantages | Reported Yield/Selectivity |
| InBr₃ in [bmim]PF₆ | Styrene derivatives and paraformaldehyde | Recyclable, mild conditions, high selectivity | Up to 91% yield for 4-phenyl-1,3-dioxane rsc.org |
| MoO₃/SiO₂ | Styrene and 1-alkenes with paraformaldehyde | Thermally stable, reusable, good conversions | 72-90% conversion researchgate.net |
| Sulfated Zirconia (SZ) | Styrene and paraformaldehyde | Highly selective, reusable | 93% selectivity for 4-phenyl-1,3-dioxane researchgate.net |
Future work will likely focus on designing catalysts that operate under even milder conditions, require lower loadings, and provide higher yields to improve sustainability and process economy.
Exploration of Unconventional Reactivity Pathways
While this compound is primarily known as a protecting group for 1,3-diols, future research aims to uncover new modes of reactivity. thieme-connect.de The 1,3-dioxane ring is generally stable under basic, reductive, or oxidative conditions but is labile towards acids. thieme-connect.de
Emerging areas of investigation include:
Radical-Mediated Functionalization : A thiol-promoted, metal-free radical chain process has been used for the site-specific addition of 1,3-dioxolane (B20135) to imines, suggesting that similar radical-based transformations could be developed for 1,3-dioxanes to introduce new functional groups. organic-chemistry.org
Regioselective Ring Opening : The regioselective cleavage of the 1,3-dioxane ring is a valuable transformation, particularly in carbohydrate chemistry. researchgate.net Methods using reagents like sodium cyanoborohydride (NaBHCN) or diisobutylaluminium hydride (DIBALH) have been developed for the reductive opening of related benzylidene acetals. researchgate.net Future work could tailor these methods for specific substrates like this compound to access valuable diol monoethers.
Domino Reactions : Researchers are exploring domino sequences involving 1,3-dioxanes. For instance, an asymmetric domino sequence has been reported where the Lewis acid catalyst accelerates the cleavage of the σN–O bond. researchgate.net
Advanced Computational Modeling for Precise Property Prediction
Computational chemistry is becoming an indispensable tool for understanding the nuanced properties of 1,3-dioxanes. Like cyclohexane (B81311), 1,3-dioxanes preferentially adopt a chair conformation. thieme-connect.de However, the shorter C-O bonds lead to more significant diaxial interactions. thieme-connect.de
Advanced computational modeling offers several opportunities:
Conformational Analysis : High-level ab initio and Density Functional Theory (DFT) methods are used to study the energies of different conformers (chair, twist-boat). researchgate.net Studies have shown the chair conformer of 1,3-dioxane is significantly more stable than the twist conformers. researchgate.net For 2-substituted and 2,2-disubstituted 1,3-dioxanes, computational methods are crucial for understanding the anomeric effect, which can stabilize axial conformations. tandfonline.comacs.org
Property Prediction : Computational models can predict reactivity and spectroscopic data, aiding in the design of new catalysts and the characterization of novel compounds. nih.gov Quantitative Structure-Property Relationship (QSPR) models can be developed to rapidly screen new derivatives for desired properties.
The table below shows calculated energy differences for conformers of the parent 1,3-dioxane molecule.
| Computational Method | Conformer Comparison | Calculated Energy Difference (kcal/mol) |
| HF/6-31G(d) | Chair vs. 2,5-Twist | 4.67 ± 0.31 researchgate.net |
| DFT (B3PW91/etc.) | Chair vs. 2,5-Twist | 5.19 ± 0.8 researchgate.net |
| HF/6-31G(d) | 2,5-Twist vs. 1,4-Twist | 1.36 ± 0.12 researchgate.net |
| DFT (B3PW91/etc.) | 2,5-Twist vs. 1,4-Twist | 1.0 researchgate.net |
These computational insights are critical for predicting how substituents like the benzyl (B1604629) and methyl groups in this compound influence its conformational landscape.
Integration into Supramolecular Chemistry and Host-Guest Systems
The structural features of this compound make it a compelling candidate for use in supramolecular chemistry. The 1,3-dioxane motif itself is a useful tool for monitoring molecular and supramolecular structures. researchgate.net
Future opportunities include:
Host-Guest Chemistry : The benzyl group can engage in non-covalent interactions like π-π stacking, while the dioxane oxygens can act as hydrogen bond acceptors. This allows the moiety to be incorporated into larger host molecules like crown ethers or cyclophanes to create systems for molecular recognition and sensing. researchgate.nettandfonline.com
Self-Assembled Systems : The specific stereochemistry and potential for intermolecular interactions make these molecules interesting building blocks for creating complex, self-assembled architectures, including macrocycles and molecular wires. tandfonline.com
Nanoreactors : The behavior of 1,3-dioxane within the confined space of nanotubes and fullerenes has been studied computationally. mdpi.cominformahealthcare.com Such host-guest systems can dramatically alter the conformational properties of the molecule, suggesting a role for these assemblies as nanoreactors or in drug delivery systems. mdpi.com
Design of Conformationally Restricted Analogs for Stereochemical Investigations
To overcome the complexities of conformational flexibility, researchers are designing rigid analogs of 1,3-dioxanes. acs.org These conformationally restricted molecules are invaluable for studying the relationship between a molecule's three-dimensional shape and its reactivity or biological activity. dntb.gov.ua
Key research directions are:
Synthesis of Rigid Scaffolds : By incorporating the 1,3-dioxane ring into a polycyclic system, its conformation can be locked. One study describes the synthesis of tricyclic systems that fix a phenyl group in an axial orientation at the acetal (B89532) carbon, providing a platform to study the effects of this specific conformation. dntb.gov.ua
Stereochemical Probes : These rigid analogs serve as probes to understand stereochemical principles. By comparing the properties of different fixed conformers, researchers can determine the precise geometric requirements for a reaction or a binding interaction. This is crucial for designing stereoselective catalysts and potent bioactive molecules. dntb.gov.ua
Dispiro Compounds : The synthesis of macrocycles containing dispiro-1,3-dioxane units creates semi-flexible systems whose dynamics can be studied to understand complex conformational changes. tandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
